

Application Notes: Analytical Techniques for the Identification of 4-Methylaeruginoic Acid

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Compound of Interest

Compound Name: 4-Methylaeruginoic acid

Cat. No.: B15622723

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methylaeruginoic acid is not a widely characterized compound in scientific literature. Its name suggests a derivative of aeruginoic acid, a known degradation product of the siderophore pyochelin, which is produced by the bacterium *Pseudomonas aeruginosa*[1]. Aeruginoic acid is 2-(2-hydroxyphenyl)thiazole-4-carboxylic acid. For the purposes of these application notes, "**4-Methylaeruginoic acid**" will be treated as its methyl ester derivative, methyl 2-(2-hydroxyphenyl)thiazole-4-carboxylate. The identification and quantification of such derivatives are crucial for understanding bacterial metabolism, identifying biomarkers of infection, and for drug development targeting bacterial pathways[2].

This document provides detailed protocols and analytical methodologies for the identification and characterization of **4-Methylaeruginoic acid** using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Predicted Physicochemical Properties:

Property	Value
Chemical Name	Methyl 2-(2-hydroxyphenyl)thiazole-4-carboxylate
Molecular Formula	C ₁₁ H ₉ NO ₃ S
Molecular Weight	235.26 g/mol
Monoisotopic Mass	235.0303 g/mol
Predicted [M+H] ⁺	236.0376 m/z
Predicted [M-H] ⁻	234.0230 m/z
General Solubility	Soluble in organic solvents like Methanol, Acetonitrile, DMSO.

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is a primary technique for separating **4-Methylaeruginoic acid** from complex matrices. Given its aromatic structure, a reversed-phase method with UV detection is highly suitable.

Protocol: A simple isocratic or gradient HPLC method can be developed for quantification.[\[3\]](#)

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[\[3\]](#)
- Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) provides good separation for organic acids and their esters.[\[3\]](#)
- Detection: A Photodiode Array (PDA) detector allows for spectral confirmation, with an optimal detection wavelength predicted to be around 210-220 nm and a secondary maximum near 300-320 nm due to the conjugated aromatic system.

Table 1: HPLC Operating Conditions

Parameter	Recommended Setting
Column	Waters XBridge C18, 5 µm, 4.6 x 250 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detector	PDA/UV Detector
Detection Wavelength	210 nm and 310 nm
Injection Volume	10 µL

Mass Spectrometry (MS) for Identification and Quantification

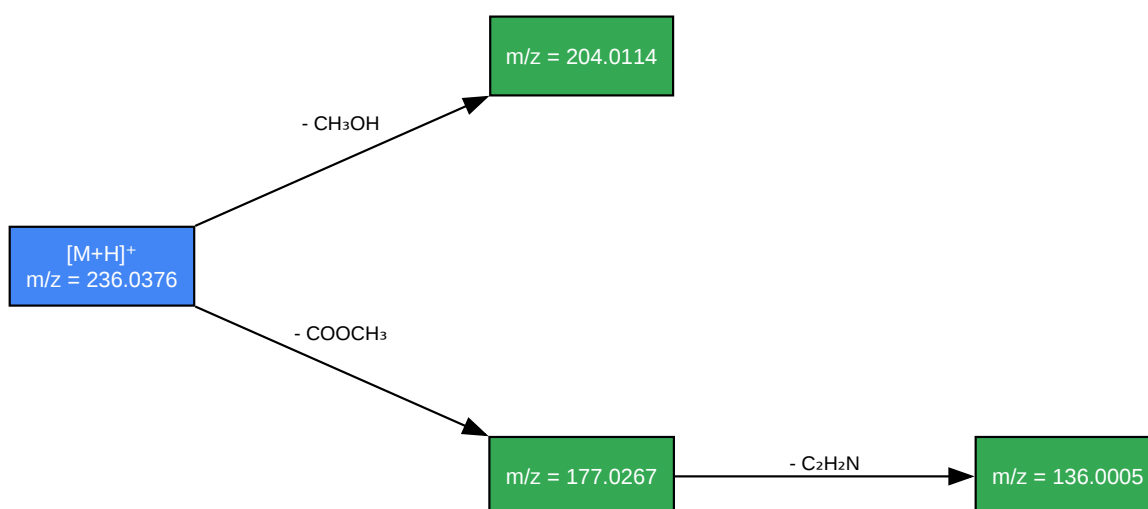
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for identifying and quantifying **4-Methylaeruginoic acid**.

Methodology: Electrospray ionization (ESI) is the preferred ionization technique. Due to the presence of a basic nitrogen atom in the thiazole ring, positive ion mode ($[M+H]^+$) is expected to yield high sensitivity. For structural confirmation, tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Description
[M+H] ⁺	236.0376	Parent ion in positive ESI mode.
[M-CH ₃ OH+H] ⁺	204.0114	Fragment from neutral loss of methanol.
[M-COOCH ₃ +H] ⁺	177.0267	Fragment from loss of the methyl ester group.
[C ₇ H ₄ OS] ⁺	136.0005	Fragment corresponding to the hydroxyphenyl-thiazole core.

DOT Diagram: Predicted MS/MS Fragmentation Pathway

[Click to download full resolution via product page](#)Caption: Predicted fragmentation of **4-Methylaeruginoic acid** in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive method for unambiguous structure confirmation. Both ^1H and ^{13}C NMR are required for a complete assignment.

Methodology: The sample should be dissolved in a deuterated solvent such as DMSO- d_6 or CDCl_3 . The predicted chemical shifts are based on the analysis of similar thiazole and aromatic structures.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Position	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)
Thiazole-H5	~8.2 (s, 1H)	~125
Ester-CH ₃	~3.9 (s, 3H)	~53
Phenyl-H3'	~7.8 (dd, 1H)	~118
Phenyl-H4'	~7.0 (t, 1H)	~132
Phenyl-H5'	~7.4 (t, 1H)	~120
Phenyl-H6'	~7.0 (d, 1H)	~117
Phenyl-OH	~10.0 (s, 1H)	-
Thiazole-C2	-	~168
Thiazole-C4	-	~145
Thiazole-C5	-	~125
Ester-C=O	-	~161
Phenyl-C1'	-	~116
Phenyl-C2'	-	~156
Phenyl-C3'	-	~118
Phenyl-C4'	-	~132
Phenyl-C5'	-	~120
Phenyl-C6'	-	~117

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture

- Culture Growth: Grow *P. aeruginosa* in an appropriate iron-deficient medium to induce siderophore production.
- Supernatant Collection: Centrifuge the bacterial culture at 5,000 x g for 20 minutes to pellet the cells. Collect the supernatant.

- Extraction:
 - Acidify the supernatant to pH ~3 with HCl.
 - Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.
 - Pool the organic layers and evaporate to dryness under reduced pressure.
- Solid-Phase Extraction (SPE) Cleanup:[\[9\]](#)
 - Reconstitute the dried extract in 1 mL of acidified water.
 - Condition an MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed by acidified water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with acidified water, followed by methanol to remove impurities.
 - Elute the compound of interest using 5% ammonium hydroxide in methanol.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis

- System Setup: Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
- Chromatography: Employ the HPLC conditions outlined in Table 1.
- MS Parameters (Positive ESI Mode):
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120°C
 - Desolvation Temperature: 350°C

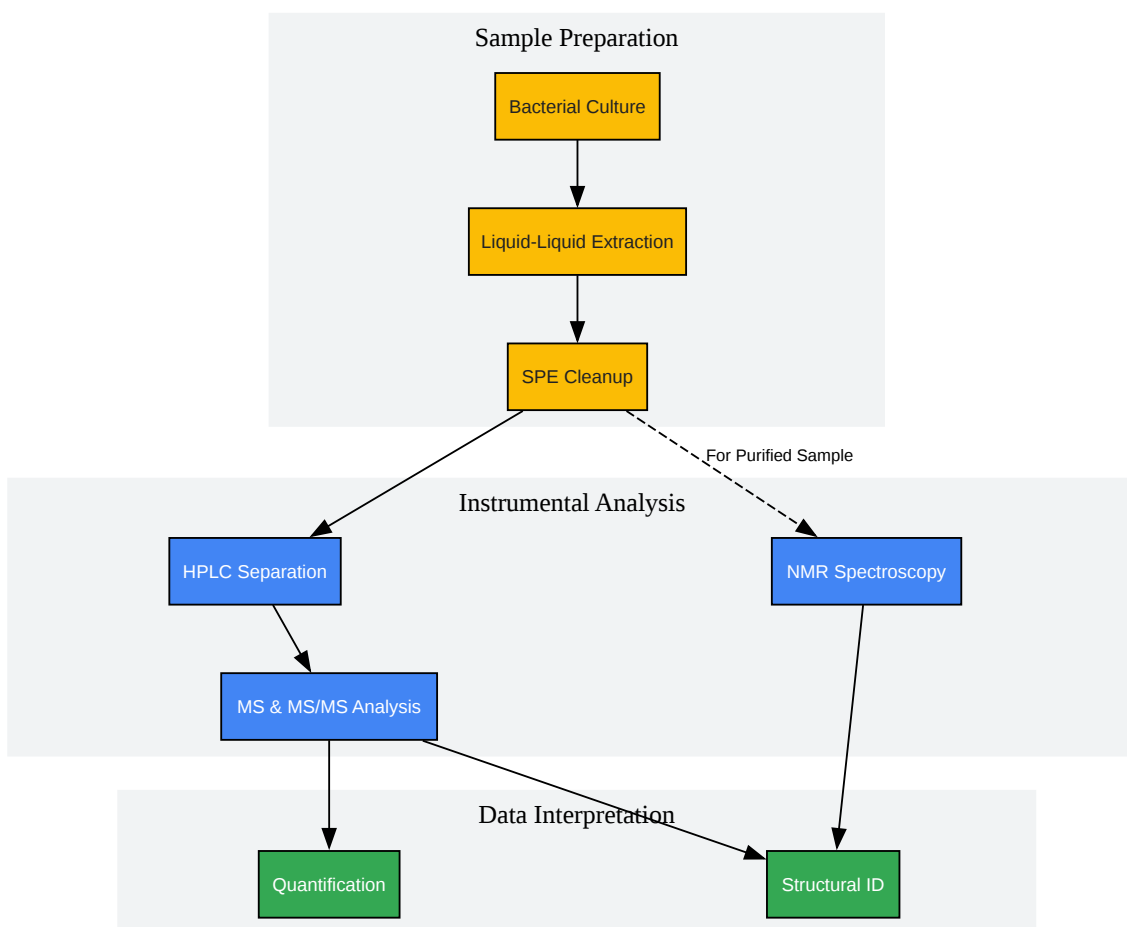
- Gas Flow: Set according to manufacturer recommendations.
- Data Acquisition:
 - Perform a full scan analysis to identify the parent ion ($[M+H]^+$ at m/z 236.04).
 - Perform a product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.
 - For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring transitions such as 236.04 \rightarrow 204.01 and 236.04 \rightarrow 177.03.

Protocol 3: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated solvent (e.g., DMSO- d_6).
- Acquisition:
 - Acquire a 1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing: Process the spectra using appropriate software to assign the chemical shifts and coupling constants to the protons and carbons in the molecule.

Analytical Workflow Visualization

DOT Diagram: General Workflow for Identification



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Caption: Workflow for the identification of **4-Methylaeruginoic acid**.

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